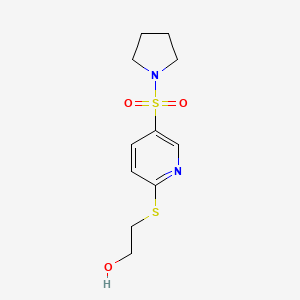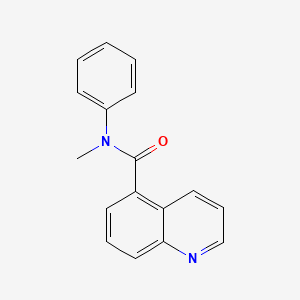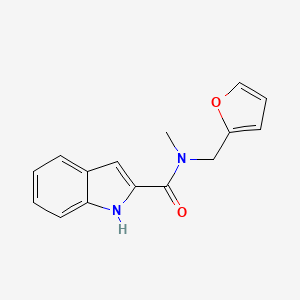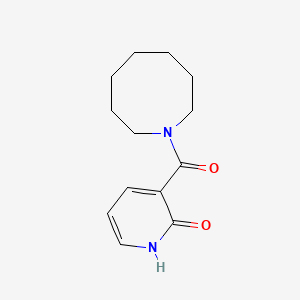![molecular formula C19H23N3O2 B7476145 1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPP-4 inhibitor and is used in the treatment of type 2 diabetes.
作用机制
DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. Incretin hormones are gut hormones that are released after a meal and stimulate insulin secretion and reduce glucagon secretion. By inhibiting the degradation of incretin hormones, DPP-4 inhibitor increases their levels, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in better glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
DPP-4 inhibitor has several biochemical and physiological effects. It increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This results in better glycemic control in patients with type 2 diabetes. DPP-4 inhibitor also has cardiovascular benefits, as it reduces inflammation and improves endothelial function. It has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.
实验室实验的优点和局限性
DPP-4 inhibitor has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it easier to design experiments. It is also readily available and can be easily synthesized. However, there are some limitations to its use in lab experiments. DPP-4 inhibitor is a drug that is used in the treatment of type 2 diabetes, which means that it may have off-target effects that could confound experimental results. Additionally, the effects of DPP-4 inhibitor may be influenced by other factors, such as diet and exercise, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on DPP-4 inhibitor. One area of research is the development of new DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the cardiovascular benefits of DPP-4 inhibitor in patients with type 2 diabetes. Additionally, there is a need for more research on the long-term effects of DPP-4 inhibitor on glycemic control and cardiovascular outcomes. Finally, there is a need for more research on the use of DPP-4 inhibitor in combination with other drugs for the treatment of type 2 diabetes.
合成方法
The synthesis method of DPP-4 inhibitor involves the reaction of 2,5-dimethyl-1H-pyrrole with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained after purification and isolation.
科学研究应用
DPP-4 inhibitor has been extensively studied for its potential applications in various fields. One of the major research areas is the treatment of type 2 diabetes. DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting this enzyme, DPP-4 inhibitor increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in better glycemic control in patients with type 2 diabetes.
属性
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-3-4-14(2)22(13)17-7-5-16(6-8-17)19(24)21-11-9-15(10-12-21)18(20)23/h3-8,15H,9-12H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUOHCPKBCKQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)


